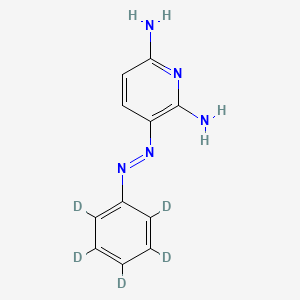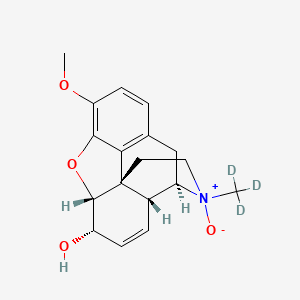
Codeine-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Codeine-d3 N-Oxide is a derivative of codeine, an opiate used for its analgesic properties. This compound is an active metabolite of codeine and is known for its potential pharmaceutical applications. It is classified as a Schedule I controlled substance due to its narcotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Codeine-d3 N-Oxide can be synthesized through the oxidation of codeine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Codeine-d3 N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to codeine or other derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of codeine, such as morphine-N-oxide and hydromorphone-N-oxide .
Applications De Recherche Scientifique
Codeine-d3 N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of codeine metabolites.
Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Investigated for its potential use as a pharmaceutical drug, although it is considerably weaker than codeine.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology for drug testing
Mécanisme D'action
Codeine-d3 N-Oxide exerts its effects by interacting with opioid receptors in the central nervous system. It mimics the action of endogenous opioids, leading to analgesic effects. The compound binds to the mu-opioid receptor, inhibiting the transmission of pain signals and reducing the perception of pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine-N-Oxide: Another metabolite of morphine with similar properties.
Hydromorphone-N-Oxide: A derivative of hydromorphone with comparable effects.
Norcodeine: A metabolite of codeine with different pharmacological properties
Uniqueness
Codeine-d3 N-Oxide is unique due to its specific interaction with opioid receptors and its potential use in pharmaceutical applications. Unlike other similar compounds, it has a distinct metabolic pathway and pharmacokinetic profile, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1/i1D3 |
Clé InChI |
BDLSDHWCOJPHIE-XIJAQJIMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |
SMILES canonique |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


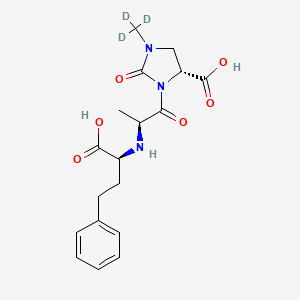
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
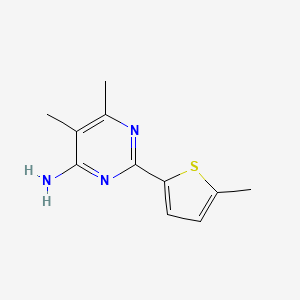
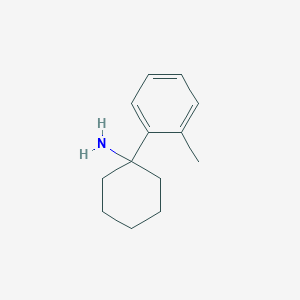
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)

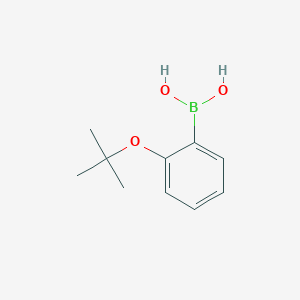
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
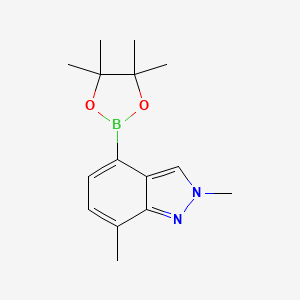

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
